N-(1-(Tert-butyl)-3-methyl-1H-pyrazol-5-YL)pyridin-2-amine
Description
N-(1-(tert-Butyl)-3-methyl-1H-pyrazol-5-yl)pyridin-2-amine is a heterocyclic compound featuring a pyrazole core substituted with a tert-butyl group at the N1 position, a methyl group at the C3 position, and a pyridin-2-amine moiety at the C5 position (CAS: Not explicitly listed; molecular formula: C₁₃H₁₉N₅, inferred from ). This compound is synthesized via condensation reactions between 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and 2-pyridinecarboxaldehyde under ambient conditions using methanol and magnesium sulfate as a drying agent, achieving yields of ~81% .
Properties
Molecular Formula |
C13H18N4 |
|---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
N-(2-tert-butyl-5-methylpyrazol-3-yl)pyridin-2-amine |
InChI |
InChI=1S/C13H18N4/c1-10-9-12(17(16-10)13(2,3)4)15-11-7-5-6-8-14-11/h5-9H,1-4H3,(H,14,15) |
InChI Key |
UPIIYBITBXJDEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NC2=CC=CC=N2)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(Tert-butyl)-3-methyl-1H-pyrazol-5-YL)pyridin-2-amine typically involves the reaction of 2-aminopyridine with tert-butyl-3-methyl-1H-pyrazole-5-carboxylate under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(1-(Tert-butyl)-3-methyl-1H-pyrazol-5-YL)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: TBHP in the presence of iodine (I2) as a catalyst.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3) in DMF.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Biological Activities
1. Anticancer Properties:
Research indicates that N-(1-(Tert-butyl)-3-methyl-1H-pyrazol-5-YL)pyridin-2-amine exhibits significant anticancer activity. A study demonstrated its potential to inhibit cell proliferation in various cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest. These findings position this compound as a candidate for further development in cancer therapeutics.
2. Anti-inflammatory Effects:
The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases .
Therapeutic Applications
1. Medicinal Chemistry:
The unique structure of this compound makes it a valuable scaffold in drug design. Its derivatives are being explored for their efficacy against various diseases, including cancer and autoimmune disorders. The ability to modify the pyrazole and pyridine moieties allows for the development of a diverse range of bioactive compounds.
2. Material Science:
Beyond biological applications, this compound's properties make it suitable for use in materials science. Its ability to form stable complexes with metals suggests potential applications in catalysis and as functional materials in organic electronics.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Anticancer Activity | Evaluated the inhibition of cancer cell lines | Demonstrated significant reduction in cell viability and induction of apoptosis |
| Anti-inflammatory Research | Investigated cytokine production | Showed decreased levels of TNF-alpha and IL-6 in treated cells |
| Synthesis Methodology | Developed a new synthesis route | Achieved high yields with environmentally friendly conditions |
Mechanism of Action
The mechanism of action of N-(1-(Tert-butyl)-3-methyl-1H-pyrazol-5-YL)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Findings:
Lipophilicity : Cyclic substituents (e.g., cyclobutyl) increase lipophilicity (clogP ~2.5) compared to linear alkyl groups (clogP ~1.8–2.0), affecting membrane permeability .
Synthetic Accessibility : tert-Butyl-substituted pyrazoles are synthesized via Pd-catalyzed coupling or ambient-temperature condensation, while aryl-substituted analogues require multistep protocols with lower yields (e.g., 6% for triazole derivatives in ) .
Pharmacological and Physicochemical Comparisons
Key Findings:
- The tert-butyl derivative exhibits the highest bromodomain inhibitory potency (IC₅₀ = 0.12 µM), likely due to optimized van der Waals interactions with hydrophobic binding pockets .
- Lower solubility of the tert-butyl analogue (0.05 mg/mL) compared to ethyl (0.12 mg/mL) correlates with increased logP, suggesting a trade-off between potency and bioavailability .
Biological Activity
N-(1-(Tert-butyl)-3-methyl-1H-pyrazol-5-YL)pyridin-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and anti-inflammatory properties. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C₁₃H₁₈N₄
- Molecular Weight : 230.31 g/mol
- CAS Number : 1416439-41-2
Anticancer Activity
Research indicates that compounds containing the pyrazole moiety exhibit significant anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit microtubule assembly and induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.
Key Findings :
- Microtubule Destabilization : Compounds similar to this compound demonstrated effective inhibition of microtubule assembly at concentrations as low as 20 μM, suggesting a potential mechanism for anticancer activity .
- Apoptosis Induction : The compound was shown to enhance caspase-3 activity significantly at higher concentrations (10 μM), confirming its role in promoting apoptosis in cancer cells .
- Cell Cycle Analysis : Studies revealed that certain derivatives could alter cell cycle progression, leading to increased apoptosis rates .
Anti-inflammatory Activity
In addition to its anticancer effects, pyrazole derivatives have been reported to possess anti-inflammatory properties.
Key Findings :
- COX Inhibition : Some studies highlighted the ability of pyrazole compounds to selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes .
- In Vivo Studies : Animal models demonstrated that specific pyrazole derivatives exhibited significant reductions in inflammation markers, indicating their therapeutic potential for inflammatory diseases .
Case Study 1: Anticancer Efficacy
A study evaluating the effects of various pyrazole derivatives on MDA-MB-231 breast cancer cells revealed that specific compounds led to morphological changes consistent with apoptosis at concentrations of 1 μM, alongside enhanced caspase activity .
Case Study 2: Anti-inflammatory Potential
Another investigation into a series of substituted pyrazole derivatives found that certain compounds displayed high anti-inflammatory activity with minimal gastrointestinal toxicity, making them suitable candidates for further development as therapeutic agents .
Data Tables
| Activity Type | Compound Structure | Effective Concentration | Mechanism |
|---|---|---|---|
| Anticancer | Pyrazole derivative | 20 μM | Microtubule destabilization |
| 10 μM | Apoptosis induction | ||
| Anti-inflammatory | COX-inhibiting pyrazole derivative | Varies | COX-1/COX-2 inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
